molecular formula C11H7BrF2N2OS B15239618 (2-Amino-4-(difluoromethyl)thiazol-5-yl)(3-bromophenyl)methanone

(2-Amino-4-(difluoromethyl)thiazol-5-yl)(3-bromophenyl)methanone

Cat. No.: B15239618
M. Wt: 333.15 g/mol
InChI Key: PIZWKCWSOUWIPV-UHFFFAOYSA-N
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Description

(2-Amino-4-(difluoromethyl)thiazol-5-yl)(3-bromophenyl)methanone is a compound that belongs to the thiazole family, which is known for its diverse biological activities Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-4-(difluoromethyl)thiazol-5-yl)(3-bromophenyl)methanone typically involves the formation of the thiazole ring followed by the introduction of the difluoromethyl and bromophenyl groups. One common method involves the reaction of 2-aminothiazole with a difluoromethylating agent under controlled conditions to introduce the difluoromethyl group. Subsequently, the bromophenyl group is introduced through a substitution reaction using a brominated phenyl compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

(2-Amino-4-(difluoromethyl)thiazol-5-yl)(3-bromophenyl)methanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazole derivatives. These products can have different biological and chemical properties, making them useful for further research and applications .

Scientific Research Applications

Chemistry

In chemistry, (2-Amino-4-(difluoromethyl)thiazol-5-yl)(3-bromophenyl)methanone is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as an antimicrobial and antiviral agent. The thiazole ring is known for its biological activity, and the presence of the difluoromethyl and bromophenyl groups can enhance its effectiveness against certain pathogens .

Medicine

In medicine, this compound is investigated for its potential as an anticancer agent. Its ability to interact with specific molecular targets in cancer cells makes it a promising candidate for drug development .

Industry

In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various applications, including the development of new materials with enhanced performance characteristics .

Mechanism of Action

The mechanism of action of (2-Amino-4-(difluoromethyl)thiazol-5-yl)(3-bromophenyl)methanone involves its interaction with specific molecular targets in cells. The thiazole ring can bind to enzymes and receptors, modulating their activity. The difluoromethyl and bromophenyl groups can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways involved depend on the specific application, but common targets include enzymes involved in cell signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

    (2-Amino-4-phenyl-thiazol-5-yl)(phenyl)methanone: Similar structure but lacks the difluoromethyl and bromophenyl groups.

    (2-Amino-4-(methylthio)thiazol-5-yl)(3-bromophenyl)methanone: Contains a methylthio group instead of the difluoromethyl group.

  • **(2-Amino-4-(trifluoromethyl)

Properties

Molecular Formula

C11H7BrF2N2OS

Molecular Weight

333.15 g/mol

IUPAC Name

[2-amino-4-(difluoromethyl)-1,3-thiazol-5-yl]-(3-bromophenyl)methanone

InChI

InChI=1S/C11H7BrF2N2OS/c12-6-3-1-2-5(4-6)8(17)9-7(10(13)14)16-11(15)18-9/h1-4,10H,(H2,15,16)

InChI Key

PIZWKCWSOUWIPV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)C2=C(N=C(S2)N)C(F)F

Origin of Product

United States

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